4,5-dimethyl-4H-cyclopenta[b]thiophene
Description
Properties
CAS No. |
62336-74-7 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
4,5-dimethyl-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C9H10S/c1-6-5-9-8(7(6)2)3-4-10-9/h3-5,7H,1-2H3 |
InChI Key |
GXSVYOSCZBRSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C1C=CS2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| 4,5-Dimethyl-4H-cyclopenta[b]thiophene | Cyclopenta[b]thiophene | 4-CH₃, 5-CH₃ | C₉H₁₀S | Bicyclic, methyl-substituted |
| 4H-Cyclopenta[1,2-b:5,4-b']dithiophene (CPDT) | Cyclopenta-dithiophene | None | C₉H₆S₂ | Dual thiophene rings, low band gap |
| 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | Benzo-cyclohepta-thiophene | Ketone group at position 4 | C₁₃H₁₀OS | Tricyclic, extended π-conjugation |
| 5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-4H-cyclopenta[c]thiophene | Cyclopenta[c]thiophene | 1-CH₃, 3-CH₃, sulfonyl ester | C₁₇H₁₈O₃S₂ | Polar substituents, sulfone precursor |
Key Observations :
- Ring Systems : The target compound’s bicyclic structure contrasts with CPDT’s fused dithiophene (enhancing charge transport) and benzo-cyclohepta-thiophene’s tricyclic system (extended conjugation for optoelectronics) .
- Substituents : Methyl groups in the target compound improve solubility and steric hindrance, whereas sulfonyl/carbomethoxy groups in analogs increase polarity and reactivity .
Trends :
Physicochemical and Functional Properties
Notes:
Preparation Methods
Friedel-Crafts Acylation and Nazarov Cyclization
The one-pot Friedel-Crafts acylation followed by Nazarov cyclization is a scalable approach. Tiglic acid reacts with 2,3-dimethylthiophene in polyphosphoric acid (PPA) to form the cyclopenta[b]thiophene core. Key steps include:
-
Friedel-Crafts acylation : Tiglic acid (CH₃CH=C(CH₃)COOH) undergoes electrophilic substitution with 2,3-dimethylthiophene, forming an acylated intermediate .
-
Nazarov cyclization : The intermediate undergoes acid-catalyzed electrocyclization, yielding 4,5-dimethyl-4H-cyclopenta[b]thiophene.
Optimization :
-
Yield : 70–85%, with <10% side products (e.g., Friedel-Crafts adducts of 2,4-dimethylthiophene) .
-
Purification : Column chromatography (hexanes/ethyl acetate) removes residual byproducts .
Deprotonation-Metallation with n-BuLi and Zirconium Complexes
This method leverages lithium intermediates for ligand synthesis in metallocenes:
-
Deprotonation : 4,5-Dimethyl-6H-cyclopenta[b]thiophene is treated with n-BuLi to form a lithium cyclopentadienide salt .
-
Metallation : The lithium salt reacts with (η⁵-C₅Me₅)ZrCl₃, yielding (η⁵-Cp)(η⁵-C₅Me₅)ZrCl₂ complexes .
Conditions :
-
Temperature : –78°C (deprotonation), room temperature (metallation) .
-
Applications : These complexes serve as precursors for polymerization catalysts .
Acid-Catalyzed Dehydration of Dihydro Precursors
Dehydration of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives using acids:
-
Substrate : 5,6-Dihydro-2,5-dimethyl-3-phenyl-4H-cyclopenta[b]thiophene-4-ol .
-
Mechanism : Acid-mediated elimination of water forms the aromatic thiophene ring.
Optimization :
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts enable arylation and silane functionalization:
-
Substrate : Bis(3-bromo-5-methyl-6H-cyclopenta[b]thien-6-yl)(dimethyl)silane .
-
Product : Functionalized cyclopenta[b]thiophene derivatives for ansa-zirconocenes .
Conditions :
Cyclization via Thiophene Annulation
Thiophene annulation with alicyclic ketones generates fused systems:
-
Substrate : Cyclopenta
Q & A
Q. What are the standard synthetic routes for 4,5-dimethyl-4H-cyclopenta[b]thiophene, and what key intermediates are involved?
The synthesis typically involves alkylation or Grignard reagent reactions. For example, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one can be treated with alkyl Grignard reagents to introduce substituents at the 5-position, yielding derivatives like 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes . Sulfone ester precursors, such as 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene, are also critical intermediates for functionalization .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
Characterization relies on a combination of techniques:
- Single-crystal X-ray diffraction for unambiguous structural determination (mean C–C bond length deviation: ≤0.004 Å; R factor: ≤0.040) .
- NMR spectroscopy to verify substituent positions and purity.
- IR spectroscopy and mass spectrometry for functional group validation and molecular weight confirmation .
Full experimental details, including yields, melting points, and chromatographic data (Rf), should be reported for reproducibility .
Q. What safety precautions are recommended when handling this compound in the laboratory?
- Avoid skin/eye contact and inhalation; use gloves, lab coats, and fume hoods.
- Wash hands thoroughly after handling and before breaks .
- Store away from oxidizers and strong acids to prevent reactive by-products .
Advanced Research Questions
Q. What strategies optimize reaction yields and minimize by-products during the synthesis of substituted derivatives?
- Temperature control : Lower temperatures reduce side reactions during Grignard additions .
- Precursor design : Using sulfone esters (e.g., methylphenylsulfonyl acetate) improves regioselectivity in alkylation steps .
- Catalytic systems : Transition metal complexes (e.g., zirconium with cyclopentadienyl ligands) can enhance reaction efficiency for fused-ring systems .
Q. How do computational models assist in understanding the electronic properties of this compound?
- DFT calculations predict band-gap tuning by analyzing π-conjugation and substituent effects, critical for applications in organic electronics .
- Molecular orbital simulations correlate structural modifications (e.g., alkyl chain length) with charge transport properties .
Q. How can researchers resolve contradictions in spectroscopic data between studies?
- Cross-validation : Compare NMR and X-ray data with literature benchmarks (e.g., bond angles and torsion angles from crystallography) .
- Reproducibility checks : Replicate synthetic protocols from peer-reviewed studies (e.g., Skramstad’s 1969 cyclopentathiophene synthesis) and validate under consistent conditions .
Q. What are the challenges in functionalizing the cyclopenta[b]thiophene core for advanced materials?
- Steric hindrance : Bulky substituents at the 4,5-positions limit access to reactive sites, requiring tailored reagents (e.g., bulky Grignard reagents) .
- Oxidative stability : Thiophene rings are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during reactions .
Methodological Recommendations
- Synthetic protocols : Prioritize peer-reviewed routes (e.g., Snyder’s manganese complex studies) over commercial methodologies .
- Data reporting : Include full spectroscopic assignments, crystallographic parameters (CIF files), and microanalysis results for new compounds .
- Safety documentation : Explicitly detail hazard mitigation steps in experimental sections .
For further reading, consult primary sources from Organometallics, Journal of Organic Chemistry, and Acta Crystallographica Section E .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
